molecular formula C8H5F3N2O3S B1612959 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate CAS No. 479552-94-8

1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate

Cat. No.: B1612959
CAS No.: 479552-94-8
M. Wt: 266.2 g/mol
InChI Key: LRYTVOHQGBBSAZ-UHFFFAOYSA-N
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Description

“1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate” is a chemical compound that has been used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have shown potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of this compound and its derivatives involves several steps. For instance, the deprotection of the SEM group of a compound was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-b]pyridine core with a trifluoromethanesulfonate group attached to the 4-position of the pyridine ring . The empirical formula is C8H5F3N2O3S, and the molecular weight is 266.20 .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use as a building block in the synthesis of more complex molecules. For example, it has been used in the synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

Catalytic Applications

  • Trifluoromethanesulfonic (triflic) acid, related to 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate, is an effective catalyst for 5-endo cyclisation of homoallylic sulfonamides, facilitating the formation of pyrrolidines and polycyclic systems (Haskins & Knight, 2002).

Synthesis and Chemical Properties

  • 5H-Chromeno[2,3-b]pyridines, chemically related to this compound, show significant industrial, biological, and medicinal properties. The synthesis of these compounds via multicomponent reactions has been explored, indicating their versatility in chemical synthesis (Ryzhkova et al., 2023).
  • The design and synthesis of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives have been explored for their potential as c-Met inhibitors, showcasing the therapeutic potential of these compounds in medical research (Liu et al., 2016).

Biomedical Research

  • Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as 5-HT6 receptor agonists and antagonists, highlighting their potential use in neuroscience and pharmacological research (Elokdah et al., 2007).
  • Research on 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated their effectiveness in inhibiting cyclin-dependent kinases, reducing cell proliferation in malignant mesothelioma models, thereby indicating their significance in cancer research (Carbone et al., 2013).

Material Science

  • The electropolymerization of pyrrole in trifluoromethanesulfonate ionic liquid, closely related to this compound, has shown significant improvements in polymerization rate and electroconductivity, suggesting applications in material science (Sekiguchi et al., 2002).

Mechanism of Action

The mechanism of action of the 1H-pyrrolo[2,3-b]pyridine derivatives synthesized from this compound is related to their inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity and inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Future Directions

The future directions for the use of this compound are likely to involve further exploration of its potential in the synthesis of biologically active molecules. Given its demonstrated utility in the synthesis of FGFR inhibitors , it may be of interest in the development of new therapeutic agents.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O3S/c9-8(10,11)17(14,15)16-6-2-4-13-7-5(6)1-3-12-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYTVOHQGBBSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625963
Record name 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479552-94-8
Record name 1H-Pyrrolo[2,3-b]pyridin-4-yl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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